Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Catalog No.
S992610
CAS No.
199103-19-0
M.F
C14H19NO5S
M. Wt
313.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxy...

CAS Number

199103-19-0

Product Name

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

IUPAC Name

benzyl 4-methylsulfonyloxypiperidine-1-carboxylate

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

InChI

InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

AMBWIRHJLQDRCN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO5SC_{14}H_{19}NO_{5}S and a molecular weight of approximately 313.37 g/mol. It is characterized by its solid state at room temperature, and it is important to store it in a dark, dry environment to maintain stability. The compound is also known by its CAS number 199103-19-0 and has an InChI Key of AMBWIRHJLQDRCN-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group that contributes to its chemical reactivity. The presence of the methylsulfonyl group enhances its solubility and potential biological activity.

Typical of esters and piperidines. These include:

  • Hydrolysis: The ester bond can be hydrolyzed to yield benzyl piperidine-1-carboxylic acid and methanesulfonic acid in the presence of water and an acid or base catalyst.
  • Nucleophilic Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom, leading to the formation of new compounds.
  • Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for modifying the compound's structure for further applications in medicinal chemistry .

Research indicates that Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exhibits notable biological activities, particularly in antimicrobial applications. Studies have demonstrated its moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent .

Additionally, investigations into its pharmacological properties may reveal further therapeutic potentials, including analgesic or anti-inflammatory activities, although more research is necessary to establish these effects conclusively.

The synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors such as 4-piperidone or related compounds, the piperidine ring can be constructed through cyclization reactions.
  • Esterification: The piperidine derivative is then reacted with benzyl alcohol in the presence of a suitable acid catalyst to form the ester linkage.
  • Sulfonation: Finally, methylsulfonyl chloride can be introduced to the hydroxyl group via nucleophilic substitution to yield the final product.

These steps

The development of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate emerged from systematic investigations into piperidine-based synthetic intermediates during the late twentieth and early twenty-first centuries. The compound was first documented in chemical databases with the Chemical Abstracts Service registry number 199103-19-0, marking its formal recognition within the chemical literature. The creation date in PubChem records indicates initial structural characterization on August 19, 2012, with subsequent modifications documented as recently as May 24, 2025, reflecting ongoing research interest and refinement of its chemical properties.

Historical development of this compound stems from broader research efforts focused on piperidine derivatives as versatile synthetic scaffolds. The incorporation of benzyloxycarbonyl protecting groups alongside methanesulfonyl leaving groups represents a strategic advancement in synthetic methodology, allowing for orthogonal protection and activation strategies in complex molecule synthesis. Research in the early 2000s demonstrated the utility of similar piperidine frameworks in constructing alkaloid natural products, establishing the foundational importance of such compounds in synthetic organic chemistry.

The compound's development reflects the evolution of protecting group strategies in synthetic chemistry, particularly the widespread adoption of carboxybenzyl groups for amine protection and methanesulfonyl groups as effective leaving groups. This combination provides synthetic chemists with precise control over reaction sequences, enabling the construction of complex molecular architectures through sequential transformations.

Significance in Synthetic Organic Chemistry

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate occupies a prominent position in synthetic organic chemistry due to its unique combination of functional groups that enable diverse chemical transformations. The compound serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly in pharmaceutical applications where piperidine scaffolds are prevalent. Its significance extends beyond simple synthetic utility, representing a paradigmatic example of how strategic functional group placement can enhance molecular reactivity and selectivity.

The methanesulfonyl group present in this compound functions as an excellent leaving group, facilitating nucleophilic substitution reactions that enable the introduction of various functional groups at the 4-position of the piperidine ring. This reactivity pattern has been extensively exploited in synthetic routes toward bioactive compounds, where precise substitution patterns are crucial for biological activity. Research has demonstrated that compounds containing this structural motif can undergo efficient transformations to yield diverse piperidine derivatives with tailored properties.

Contemporary synthetic applications of this compound encompass its use in diversity-oriented synthesis approaches, where systematic variation of substituents enables the generation of compound libraries for biological screening. The benzyloxycarbonyl protecting group provides stability during harsh reaction conditions while remaining removable under mild hydrogenolysis conditions, making it ideal for complex synthetic sequences. Furthermore, the compound's compatibility with various catalytic systems, including palladium-mediated transformations, enhances its utility in modern synthetic methodology.

Nomenclature and Classification

The systematic nomenclature of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions, with the official designation being benzyl 4-methylsulfonyloxypiperidine-1-carboxylate. Alternative nomenclature systems provide various designations including 1-((benzyloxy)carbonyl)piperidin-4-yl methanesulfonate and 1-piperidinecarboxylic acid, 4-[(methylsulfonyl)oxy]-, phenylmethyl ester, reflecting different approaches to describing the compound's structural features.

Table 1: Nomenclature and Identification Data

ParameterValue
International Union of Pure and Applied Chemistry Namebenzyl 4-methylsulfonyloxypiperidine-1-carboxylate
Chemical Abstracts Service Number199103-19-0
Molecular FormulaC₁₄H₁₉NO₅S
Molecular Weight313.37 g/mol
PubChem Compound Identifier58303455
InChI KeyAMBWIRHJLQDRCN-UHFFFAOYSA-N

The compound's classification encompasses multiple functional group categories, positioning it as a complex ester derivative with both carbamate and sulfonate ester functionalities. From a structural perspective, it belongs to the broader class of N-protected piperidine derivatives, specifically those bearing benzyloxycarbonyl protection. The presence of the methanesulfonyl group classifies it additionally as a sulfonate ester, a functional group class known for excellent leaving group properties in nucleophilic substitution reactions.

Chemical database classifications further categorize this compound under heterocyclic organic compounds, specifically six-membered nitrogen-containing rings with substituents. The Simplified Molecular Input Line Entry System representation (CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2) provides a standardized method for computational chemical analysis and database searching. These systematic classification approaches facilitate literature searching and enable computational prediction of chemical properties and reactivity patterns.

Relationship to Piperidine-Based Scaffolds

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exemplifies the broader category of piperidine-based scaffolds that have become central to modern synthetic and medicinal chemistry. The piperidine ring system serves as a fundamental structural motif found in numerous natural products and pharmaceutical compounds, making derivatives like this compound particularly valuable for synthetic applications. The strategic placement of functional groups around the piperidine core enables systematic exploration of chemical space through scaffold-based synthesis approaches.

Research into piperidine scaffolds has revealed their remarkable versatility in supporting diverse substitution patterns while maintaining structural integrity. The compound under discussion represents an advanced example of scaffold functionalization, where multiple reactive sites enable complex synthetic transformations. Studies on related piperidine derivatives have demonstrated their utility in constructing alkaloid natural products, including indolizidine and quinolizidine families, highlighting the broader significance of such structural frameworks.

Table 2: Comparative Analysis of Related Piperidine Scaffolds

Compound TypeFunctional GroupsSynthetic ApplicationsReference Compounds
Simple PiperidineBasic nitrogenDirect functionalization4-Benzylpiperidine
N-Protected PiperidineCarbamate protectionSequential synthesis1-Cbz-4-Piperidone
Activated PiperidineLeaving groupsNucleophilic substitutionPresent compound
Disubstituted PiperidineMultiple functionalitiesComplex synthesis2,6-Diallylpiperidine derivatives

The relationship between this compound and other piperidine-based scaffolds extends to synthetic methodology development, where systematic studies have explored optimal protecting group strategies and activation methods. Research has demonstrated that the combination of benzyloxycarbonyl protection with methanesulfonyl activation provides superior reactivity profiles compared to alternative functional group combinations. This optimization has led to widespread adoption of similar structural motifs in synthetic route design.

XLogP3

1.6

Wikipedia

Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate

Dates

Modify: 2023-08-16

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